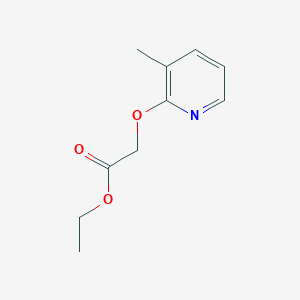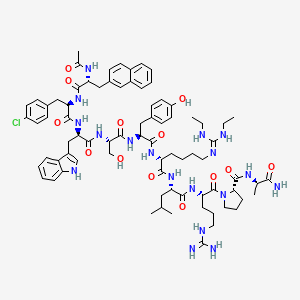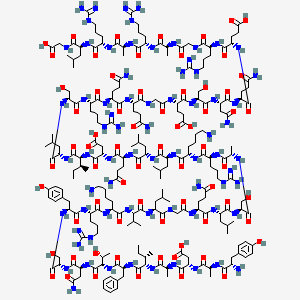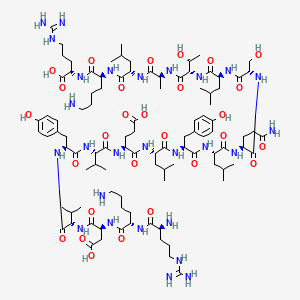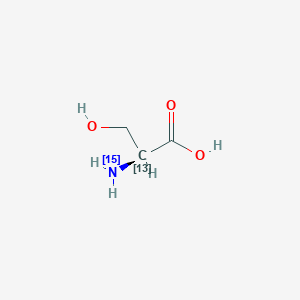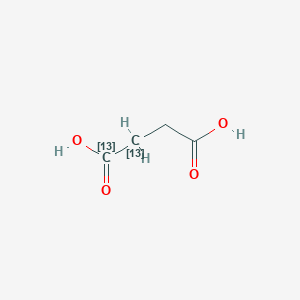
Aluminum, triphenyl-
Overview
Description
Aluminum, triphenyl- is an organoaluminum compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{Al} ). It is a white crystalline solid that is sensitive to air and moisture. This compound is of interest due to its unique chemical properties and its applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing aluminum, triphenyl- involves the reaction of diphenylmercury with aluminum wool in the presence of sodium-dried xylene. The reaction is carried out under a nitrogen atmosphere to prevent decomposition. The mixture is refluxed at 140-150°C for 24 hours, followed by extraction with dry ether to obtain the product .
Another method involves the reaction of phenyllithium with aluminum chloride, which yields crystalline aluminum, triphenyl- in a 43% yield .
Industrial Production Methods: Industrial production of aluminum, triphenyl- typically follows similar synthetic routes but on a larger scale. The use of specialized equipment to maintain an inert atmosphere and control reaction conditions is crucial to ensure the purity and yield of the product.
Types of Reactions:
Oxidation: Aluminum, triphenyl- can undergo oxidation reactions, forming aluminum oxide and triphenyl compounds.
Reduction: It can be reduced to form aluminum hydrides and phenyl compounds.
Substitution: This compound can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Aluminum oxide and triphenyl compounds.
Reduction: Aluminum hydrides and phenyl compounds.
Substitution: Substituted phenyl compounds.
Scientific Research Applications
Aluminum, triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, although its use is limited due to its reactivity.
Mechanism of Action
The mechanism of action of aluminum, triphenyl- involves its ability to form stable complexes with various substrates. It can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Diphenylmercury: Similar in structure but contains mercury instead of aluminum.
Triphenylborane: Contains boron instead of aluminum and exhibits different reactivity.
Triphenylphosphine: Contains phosphorus and is widely used as a ligand in coordination chemistry.
Uniqueness: Aluminum, triphenyl- is unique due to its combination of aluminum and phenyl groups, which imparts distinct reactivity and properties compared to other organometallic compounds. Its ability to act as a Lewis acid and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
triphenylalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Al/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPMDTQDAXRDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232967 | |
| Record name | Aluminum, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841-76-9 | |
| Record name | Aluminum, triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylaluminum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

